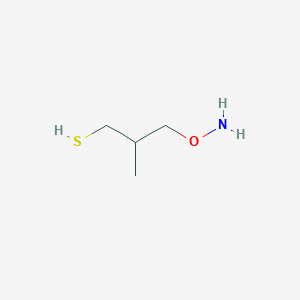![molecular formula C13H10BrN3O B15201963 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Another approach involves the use of boronic esters as protective groups in carbohydrate chemistry. This method allows for the selective installation of various functional groups, including benzyloxy groups, under relatively mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Reagents: Employed in the formation of carbon–carbon bonds.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Vergleich Mit ähnlichen Verbindungen
7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the fused rings and substituents.
Imidazo[4,5-b]pyridines: These compounds have a fused imidazole ring instead of a pyrazole ring and exhibit different biological activities.
Pyridazines and Pyridazinones: These heterocycles contain two adjacent nitrogen atoms and show a wide range of pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzyloxy group and a bromine atom, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10BrN3O |
|---|---|
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
3-bromo-7-phenylmethoxy-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C13H10BrN3O/c14-12-10-6-7-15-13(11(10)16-17-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
InChI-Schlüssel |
ZHWQTIGHQJYYTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC=CC3=C(NN=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



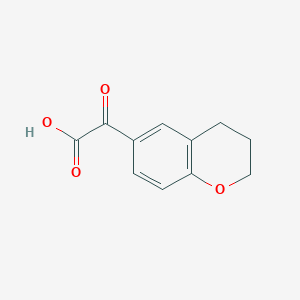
![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
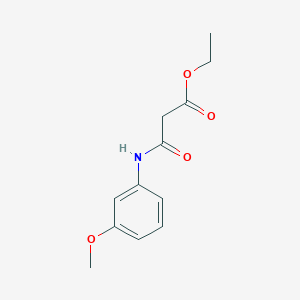
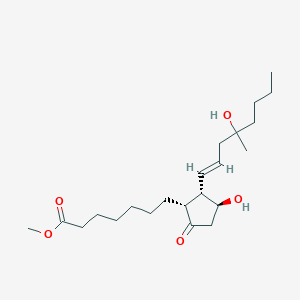
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)


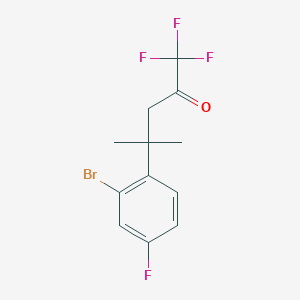


![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
